6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a chemical compound that features a chloro-substituted benzoic acid core with a piperidinylsulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves the following steps:
Formation of the Piperidinylsulfonyl Phenyl Intermediate: This step involves the sulfonylation of a piperidine derivative with a suitable sulfonyl chloride.
Coupling with Chloro-benzoic Acid: The intermediate is then coupled with 6-chlorobenzoic acid under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the benzoic acid moiety can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfonyl group.
Coupling Reactions: The phenyl and benzoic acid groups can engage in various coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Sulfonyl groups can be oxidized to sulfonic acids.
Reduction Products: Reduction can lead to the formation of sulfinyl or sulfhydryl derivatives.
Scientific Research Applications
6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein targets, while the chloro and benzoic acid groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-[4-(morpholin-4-ylsulfonyl)phenyl]benzoic acid
- 6-Chloro-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzoic acid
- 6-Chloro-2-[4-(azepan-1-ylsulfonyl)phenyl]benzoic acid
Uniqueness
6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is unique due to the presence of the piperidinylsulfonyl group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds that may have different sulfonyl substituents, affecting their reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-chloro-6-(4-piperidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c19-16-6-4-5-15(17(16)18(21)22)13-7-9-14(10-8-13)25(23,24)20-11-2-1-3-12-20/h4-10H,1-3,11-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJFDJZRISOIPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C(=CC=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692394 |
Source
|
Record name | 3-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-82-4 |
Source
|
Record name | 3-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.